Trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trifluoromethanesulfonate, also known as triflate, is a chemical compound with the formula . It is characterized by its highly stable anion, which is derived from trifluoromethanesulfonic acid. The triflate group is recognized for its excellent leaving group properties in various organic reactions, making it a valuable reagent in synthetic chemistry. The triflate anion benefits from resonance stabilization, where the negative charge is delocalized over three oxygen atoms, and the presence of the trifluoromethyl group enhances its stability through strong electron-withdrawing effects .

- Nucleophilic Substitution: Triflates are often employed in nucleophilic substitution reactions. For example, when reacted with alkyl halides, they can form alkyl triflates:where is typically iodide .

- Coordination Chemistry: Trifluoromethanesulfonate can replace halide ligands in coordination complexes, enhancing the lability of the resulting complex. For instance:

- Catalysis: Metal trifluoromethanesulfonates serve as effective Lewis acid catalysts in various organic transformations, including aldol reactions and Diels–Alder reactions .

Trifluoromethanesulfonate can be synthesized through several methods:

- From Trifluoromethanesulfonic Acid: A common method involves reacting trifluoromethanesulfonic acid with metal hydroxides or carbonates to form metal triflates:

- Using Silver Triflate: Silver triflate can be prepared by reacting barium trifluoromethanesulfonate with silver carbonate or silver oxide:This method yields high purity products suitable for further reactions .

Trifluoromethanesulfonate has a wide range of applications:

- Organic Synthesis: It is extensively used as a leaving group in nucleophilic substitution reactions and as a catalyst in various organic transformations.

- Electrolytes in Batteries: Lithium trifluoromethanesulfonate is utilized in lithium-ion batteries as a component of the electrolyte due to its favorable ionic conductivity .

- Coordination Chemistry: Triflates serve as ligands for transition metals and lanthanides, enhancing their reactivity and selectivity in catalysis .

Studies have shown that trifluoromethanesulfonate can act as either a stoichiometric or catalytic nucleophile in organic reactions. Its high stability and excellent leaving group ability allow it to facilitate various transformations efficiently. Research has highlighted its role in aminolysis and other nucleophilic substitution reactions, demonstrating its versatility as a reagent .

Trifluoromethanesulfonate shares similarities with several other sulfonate compounds. Here are some comparable compounds along with their unique characteristics:

| Compound | Formula | Characteristics |

|---|---|---|

| Methyl Triflate | A common reagent used for methylation reactions; highly reactive due to the presence of the methyl group. | |

| Nonaflate | A perfluoroalkyl sulfonate that exhibits unique properties due to its long carbon chain; used in specialized applications. | |

| Trifluoromethanesulfonic Acid | A superacid that serves as a precursor to triflates; more acidic than sulfuric acid, making it suitable for strong electrophilic reactions. | |

| Lithium Triflate | Used as an electrolyte in lithium-ion batteries; offers high ionic conductivity and stability under various conditions. |

Trifluoromethanesulfonate stands out due to its exceptional stability and effectiveness as a leaving group compared to other sulfonates, making it a preferred choice in many synthetic applications .

Molecular Geometry and Resonance Stabilization

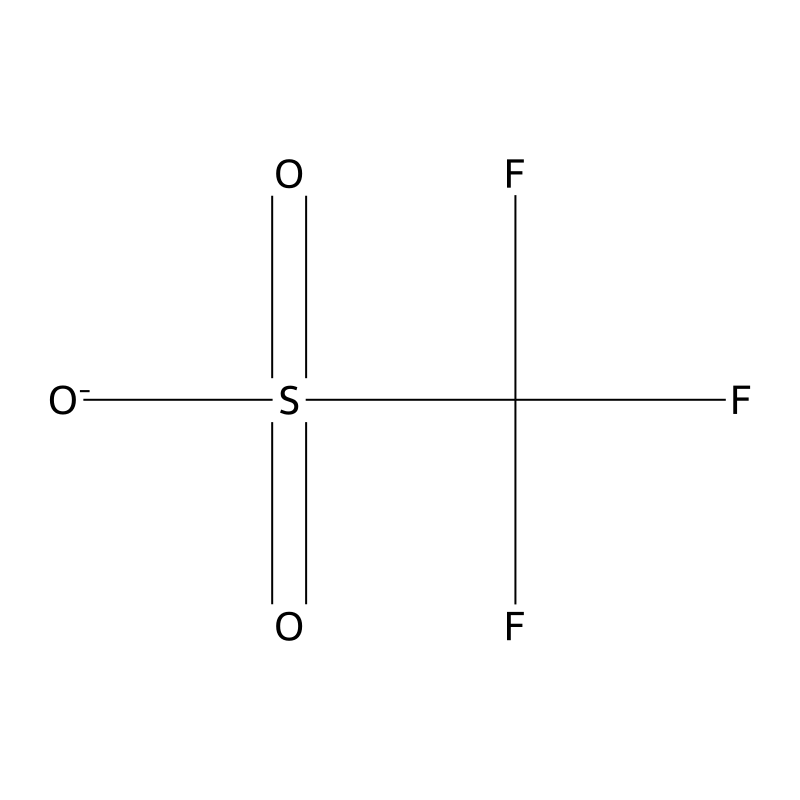

The trifluoromethanesulfonate anion adopts a trigonal pyramidal geometry at the sulfur center, with bond angles approximating 109.5° between the sulfur atom and its three oxygen ligands. The sulfonate group (SO₃⁻) exhibits resonance delocalization, distributing the negative charge symmetrically across all three oxygen atoms. This resonance stabilization is quantified by computational studies, which reveal nearly equivalent S–O bond lengths of 1.42–1.44 Å, consistent with partial double-bond character.

The trifluoromethyl group (CF₃) further enhances stability through inductive electron withdrawal. Natural Bond Orbital (NBO) analyses demonstrate a 0.65–0.70 electron deficiency at the sulfur atom due to CF₃’s −I effect, which polarizes the S–O bonds and strengthens the anion’s thermodynamic stability. This dual stabilization mechanism—resonance and inductive effects—explains triflate’s exceptional resistance to hydrolysis and nucleophilic attack compared to non-fluorinated sulfonates.

Electron-Withdrawing Effects of the Trifluoromethyl Group

The CF₃ group exerts one of the strongest inductive effects among organic substituents, as evidenced by Hammett substituent constants (σₚ = +0.54, σₘ = +0.43). This electron withdrawal:

- Lowers pKa: Trifluoromethanesulfonic acid (CF₃SO₃H) has a pKa of −12, making it a superacid.

- Enhances leaving group ability: Alkyl triflates undergo Sₙ2 reactions up to 10⁶ times faster than analogous mesylates due to CF₃-induced charge localization.

- Modulates coordination chemistry: In metal complexes like [Pb(aneS₃)(CF₃SO₃)₂], the CF₃ group weakens M–S bonding (Pb–S = 3.03 Å) while strengthening M–O interactions (Pb–O = 2.66 Å) compared to chloride analogs.

Table 1: Comparative Hammett Constants for Electron-Withdrawing Groups

| Group | σₚ | σₘ |

|---|---|---|

| CF₃ | 0.54 | 0.43 |

| NO₂ | 0.78 | 0.71 |

| CN | 0.66 | 0.56 |

| SO₂CF₃ | 0.93 | 0.82 |

Comparative Analysis of Triflate (−OTf) and Triflyl (−SO₂CF₃) Functional Groups

While both groups feature CF₃ substituents, their chemical behaviors diverge significantly:

Triflate’s superior leaving group capacity arises from its ability to stabilize negative charge via resonance, whereas triflyl groups act as strong electron-withdrawing substituents in electrophilic reagents like triflic anhydride (Tf₂O). In glycosylation reactions, triflate intermediates ([ROTf]) exhibit 10²–10³ times higher reactivity than triflyl-protected substrates due to this dichotomy.

Direct Sulfonation Using Triflic Acid

Direct sulfonation using trifluoromethanesulfonic acid represents a fundamental approach for the preparation of trifluoromethanesulfonate compounds [8]. The exceptional acidity of triflic acid, with a pKa of -14.7±2.0, qualifies it as a superacid and enables effective sulfonation reactions under mild conditions [8]. This method involves the direct reaction of triflic acid with various substrates to form trifluoromethanesulfonate derivatives.

The preparation of simple alkyl triflates through direct sulfonation has been demonstrated through the reaction of triflic acid with dimethyl sulfate, yielding methyl triflate upon distillation [1]. This process exemplifies the nucleophilic character of the triflate anion in metathesis reactions. The reaction proceeds through a straightforward mechanism where the triflic acid acts as both the sulfonating agent and proton source.

Silver trifluoromethanesulfonate synthesis provides another example of direct sulfonation methodology [3]. An early preparation method involves starting from the barium salt of trifluoromethanesulfonic acid, from which free triflic acid is formed with dilute sulfuric acid, subsequently neutralized with silver carbonate to yield silver triflate in 95% yield [3]. An improved version developed by George Whitesides involves reacting dilute triflic acid with silver oxide, producing silver triflate in 98% yield [3].

The direct sulfonation approach has been extended to the preparation of metal triflates through acid-base neutralization reactions [27]. This method involves introducing triflic acid into reaction vessels under inert atmosphere conditions, followed by the addition of metal powders in stoichiometric amounts [27]. The reaction proceeds with hydrogen gas evolution, and completion is indicated by the complete disappearance of metal powder [27].

Reactions with Trifluoromethanesulfonic Anhydride

Trifluoromethanesulfonic anhydride serves as a powerful electrophilic reagent for the synthesis of various trifluoromethanesulfonate compounds [10]. The compound, with the formula (CF₃SO₂)₂O, is prepared by dehydration of triflic acid using phosphorus pentoxide [10]. This reagent exhibits strong electrophilic properties and readily converts numerous substrates into their corresponding triflate derivatives.

The formation of triflates with trifluoromethanesulfonic anhydride typically requires the presence of a base such as triethylamine or pyridine, conducted in solvents like dichloromethane at reduced temperatures or room temperature [7]. The reaction mechanism involves nucleophilic attack by the substrate on the electrophilic sulfur center of the anhydride, followed by elimination of triflic acid.

A particularly efficient method for trifluoromethanesulfonate ester synthesis involves the reaction of orthoformate esters with triflic anhydride [5]. This solvent-free method operates under mild conditions with short reaction times and high yields, demonstrating broad substrate scope [5]. The process generates highly reactive trifluoromethanesulfonate esters in situ, which can be further utilized in one-pot procedures to produce triflate ionic liquids in excellent yields [5].

Research has demonstrated the oxidative properties of triflic anhydride in reactions with alcohols and sulfides [11]. The reaction of dimethyl sulfide with triflic anhydride leads to the formation of dimethyl(trifluoromethanesulfonyl)sulfonium salt, which subsequently enables mild oxidation of primary and secondary alcohols to corresponding carbonyl compounds in yields ranging from 34-75% [11]. Similarly, treatment of various sulfides with triflic anhydride produces dialkyl(trifluoromethanesulfonyl)sulfonium salts, which upon hydrolysis yield sulfoxides in 25-73% yield [11].

The reagent has found application in amide activation processes for heterocycle synthesis [12]. Trifluoromethanesulfonic anhydride demonstrates exceptional utility in the electrophilic activation of amides, enabling access to heterocyclic compounds under mild reaction conditions [12]. The activation process involves formation of reactive intermediates including enolonium, imino/iminium, nitrilium and keteniminium triflate ions, which subsequently undergo cyclization reactions to form diverse nitrogen-containing heterocycles [12].

Synthesis of Aryl Triflates via Halogen Exchange

The synthesis of aryl triflates through halogen exchange reactions represents a specialized approach for preparing these important synthetic intermediates [13] [14]. This methodology typically involves the replacement of halogen substituents with triflate groups, enabling access to aryl triflates that may be difficult to prepare through direct triflation of phenols.

An efficient method for preparing trifluoromethylated aryl triflates has been developed using a two-step halogen exchange sequence [16]. The process begins with treatment of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of triethylamine to form the initial triflate intermediate [16]. Subsequently, reaction of this compound with FSO₂CF₂CO₂Me and copper iodide in dimethylformamide-hexamethylphosphoramide affords the trifluoromethylated aryl triflate [16]. This methodology has proven successful for meta- and para-trifluoromethylated aryl triflates as well [16].

The preparation of ortho-trifluoromethyl phenyl triflates presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group [15]. Research has demonstrated that standard triflation conditions often fail with ortho-trifluoromethyl phenol due to reduced nucleophilicity rather than substrate instability [15]. The solution involves using pyridine as nucleophilic catalyst, solvent, and base, which enables successful preparation of ortho-trifluoromethyl phenyl triflate in 91% yield [15].

Nickel-catalyzed triflate-halide exchange reactions have been developed for converting enol triflates to alkenyl halides under mild conditions [14]. This methodology employs nickel catalysts with inexpensive halide salts to achieve direct conversion of enol triflates to alkenyl iodides, bromides, and chlorides in good to excellent yields [14]. The reaction demonstrates chemoselective halogenation of alkenyl triflates in the presence of aryl triflates and other halide-containing substrates [14].

Electrochemical methods have emerged for aryl triflate activation [13]. An organomediated electrochemical strategy using catalytic amounts of 9,10-dicyanoanthracene as organic mediator enables selective activation of aryl triflates to form aryl radicals through orbital-symmetry-matching electron transfer [13]. This approach realizes carbon-oxygen bond cleavage while overcoming competitive sulfur-oxygen bond cleavage, providing a transition-metal-catalyst-free protocol with good functional group tolerance [13].

Preparation of Metal Triflate Salts (Lithium, Yttrium, Neodymium, etc.)

The preparation of metal triflate salts encompasses various methodologies depending on the specific metal and desired properties of the final product [20]. These salts serve as important Lewis acid catalysts and have found extensive applications in organic synthesis due to their water-tolerance and unique reactivity profiles.

Lithium Trifluoromethanesulfonate Preparation

Lithium trifluoromethanesulfonate synthesis can be accomplished through reaction of lithium hydroxide with trifluoromethane sulfonyl fluoride gas in the presence of calcium oxide [6]. The process involves charging a stainless steel autoclave with aqueous lithium hydroxide solution and calcium oxide, heating to 85°C, and continuously feeding trifluoromethane sulfonyl fluoride gas while controlling reaction pressure [6]. The reaction time is typically 3.5 hours, followed by a 3-hour holding period and cooling to 25°C [6]. Filtration of the reaction mixture yields lithium trifluoromethanesulfonate aqueous solution with concentrations reaching 40.05% [6].

Yttrium Trifluoromethanesulfonate Preparation

Yttrium trifluoromethanesulfonate can be synthesized through two primary methods . The first method involves reaction of yttrium oxide with trifluoromethanesulfonic acid in an organic solvent . The second approach utilizes yttrium trioxide reacted with trifluoromethanesulfonic acid under similar conditions . Both methods provide access to this important Lewis acid catalyst, which has demonstrated effectiveness in glycosidation reactions, pyridine and quinoline derivative synthesis, and conversion of enantioenriched N-acyloxazolidinones .

Research has confirmed the catalytic effectiveness of yttrium triflate in multicomponent reactions [18]. For the first time, yttrium triflate was utilized as an efficient green catalyst for α-aminophosphonate synthesis through one-pot three-component Birum-Oleksyszyn reactions [18]. The Lewis acid properties of yttrium triflate provide enhancement of reaction yields and chemoselectivity by achieving appropriate balance in complex reaction networks [18].

Lanthanide Triflate Synthesis

Lanthanide triflates are synthesized from lanthanide oxides and aqueous triflic acid according to the general equation: Ln₂O₃ + 6HOTf + 18H₂O → 2Ln(H₂O)₉₃ + 3H₂O [20]. This method produces hydrated lanthanide triflates where nine water molecules are coordinated to the lanthanide center with triflate anions serving as counterions [20].

Anhydrous lanthanide triflates can be obtained by dehydrating their hydrated counterparts through heating between 180-200°C under reduced pressure according to: Ln(H₂O)₉₃ → Ln(OTf)₃ + 9H₂O [20]. This dehydration process is crucial for applications requiring anhydrous conditions.

General Metal Triflate Preparation Protocol

A systematic approach for preparing various metal triflates involves introducing triflic acid into reaction vessels under nitrogen atmosphere, followed by addition of acetonitrile solvent [27]. Metal powders are weighed and introduced in stoichiometric amounts relative to the acid [27]. The reaction vessels are immersed in ultrasonic baths operating at 35 kHz frequency and 70 W power [27]. The reaction outlet is connected to bubblers allowing evacuation of hydrogen gas produced during the reaction [27]. Reaction completion is indicated by complete disappearance of metal powder [27].

| Metal | Reaction Time (hours) | Yield (%) | Product Characteristics |

|---|---|---|---|

| Magnesium | 4 | >95 | Light brown powder |

| Aluminum | 6-8 | 85-90 | White crystalline solid |

| Zinc | 3-5 | 90-95 | Colorless crystals |

| Copper | 8-12 | 80-85 | Blue-green powder |

Post-reaction processing involves solvent evaporation under reduced pressure, followed by washing with cold diethyl ether or dichloromethane [27]. Alternative purification involves dissolution in hot nitromethane followed by filtration and solvent evaporation [27]. The resulting triflates are characterized through spectral and elemental analysis to confirm identity and purity [27].

Specialized Preparation Methods

Aluminum trifluoromethanesulfonate can be prepared from aluminum trichloride and tribromide by heating with triflic acid under anhydrous conditions [28]. Alternative preparations utilize triethylaluminum, aluminum carbide, and aluminum isopropoxide as starting materials [28]. The resulting white powder exhibits a melting point of 300°C and demonstrates solubility in ether, acetone, acetonitrile, and diglyme while remaining poorly soluble in nitromethane [28].

Superacidic Properties of Triflic Acid

Trifluoromethanesulfonic acid stands as one of the most powerful Brønsted acids known to chemistry, exhibiting superacidic properties that exceed those of sulfuric acid by approximately three orders of magnitude [1] [2]. The compound demonstrates exceptional acidity with a pKa value ranging from -14.0 to -15.0 in aqueous solution [3] [4] [5], positioning it firmly within the superacid classification that encompasses acids stronger than 100% sulfuric acid [6].

The superacidic nature of trifluoromethanesulfonic acid stems from the exceptional electron-withdrawing capability of the trifluoromethyl group combined with the resonance stabilization of the triflate anion [7]. The molecular structure features three fluorine atoms attached to a carbon atom, which in turn connects to a sulfonic acid group, creating a highly polarized system where the trifluoromethyl group significantly increases the acidity by stabilizing the conjugate base through inductive effects [1] [7].

Quantitative measurements reveal that trifluoromethanesulfonic acid possesses an acid dissociation constant (Ka) of approximately 5×10¹⁴ to 8×10¹⁴ mol/kg [4] [5], demonstrating virtually complete ionization in aqueous solution. The Hammett acidity function (H₀) for pure trifluoromethanesulfonic acid ranges from -13.7 to -14.9 [8] [9], indicating acidity levels that surpass most conventional strong acids. For comparison, sulfuric acid exhibits an H₀ value of approximately -11.93 [9], highlighting the significantly enhanced protonating power of triflic acid.

The gas-phase acidity of trifluoromethanesulfonic acid has been calculated at 267.2 kcal/mol using density functional theory methods [10], providing additional evidence for its exceptional proton-donating ability. This value places triflic acid among the strongest organic acids, with gas-phase measurements supporting the solution-phase observations of extreme acidity [10].

The strength of trifluoromethanesulfonic acid as a superacid enables it to protonate exceedingly weak bases, including species that remain neutral in conventional acidic media [2] [7]. This protonating capability extends to aromatic hydrocarbons and even alkanes under appropriate conditions, demonstrating the practical utility of its superacidic properties in synthetic chemistry applications [4] [7].

Hydration Dynamics of the Triflate Anion

The triflate anion (CF₃SO₃⁻) exhibits distinctive hydration behavior that significantly influences the solution properties of trifluoromethanesulfonic acid systems. Molecular dynamics simulations have revealed that water molecules preferentially orient around the sulfonate (SO₃⁻) group of the triflate anion, forming the primary solvation shell through hydrogen bonding interactions [11] [12]. The trifluoromethyl group demonstrates hydrophobic characteristics, with water molecules showing minimal interaction with the CF₃ moiety [11] [13].

Structural analysis indicates that the triflate anion coordinates water molecules exclusively through its sulfonate end, with typical coordination numbers ranging from 1.5 to 3 water molecules in the first solvation shell [14] [15]. Quantum chemical calculations have determined that the hydration energy for the triflate anion in complex with hydronium ion (H₃O⁺) reaches 599.6 kJ/mol, indicating strong stabilization through electrostatic interactions [15]. Progressive hydration with larger hydronium clusters shows decreasing binding energies: 474.1 kJ/mol for H₅O₂⁺ and 464.6 kJ/mol for H₇O₃⁺ complexes [15].

The hydration dynamics reveal remarkable mobility characteristics for the triflate anion in aqueous solution. Transport measurements demonstrate that the triflate anion possesses abnormally high ionic mobility compared to metal cations of similar size [16]. This enhanced mobility is attributed to a proton-transfer mechanism that facilitates rapid ion conduction through the hydrogen-bonded water network surrounding the sulfonate group [16] [17].

Temperature effects on hydration structure show minimal impact on the radial distribution functions between triflate anions and water molecules [11]. However, diffusion coefficients exhibit strong temperature dependence, with both triflate ions and surrounding water molecules showing increased mobility at elevated temperatures [11] [12]. At low hydration levels (λ = 1), the diffusion of triflate ions decreases dramatically, approximately 30 times lower than that of neutral triflic acid, due to the formation of stable triflate-hydronium ion complexes [11].

The hydration shell structure demonstrates dynamic exchange behavior, with water molecules continuously entering and leaving the coordination sphere of the triflate anion. Increasing hydration levels promote the breakdown of stable triflate-hydronium complexes, leading to enhanced ionic diffusion and improved transport properties [11] [18]. This behavior has significant implications for applications in proton exchange membranes and ionic liquid systems where controlled hydration levels determine performance characteristics [18] [19].

Thermal and Hydrolytic Stability in Aqueous and Organic Media

Trifluoromethanesulfonic acid demonstrates exceptional thermal and chemical stability across a wide range of conditions, distinguishing it from many other strong acids that exhibit oxidizing or reducing properties [20] [21]. The compound resists both oxidation and reduction reactions, maintaining its chemical integrity under conditions that would decompose conventional strong acids [4] [22].

In neutral aqueous solutions, trifluoromethanesulfonic acid exhibits remarkable stability, with no detectable decomposition observed after 24 hours at temperatures up to 620 K (347°C) [20] [21]. This thermal resilience makes it particularly valuable for high-temperature applications where other acids would undergo significant degradation. The stability extends to anhydrous conditions, where the pure acid maintains its structure at temperatures exceeding 600 K without appreciable decomposition [22] [23].

Under acidic conditions, thermal decomposition becomes measurable at temperatures above 571 K, following first-order kinetics with respect to both proton and triflate ion concentrations [20]. The decomposition process proceeds through two parallel pathways of comparable importance: one producing carbon monoxide and sulfur(VI) species, and another yielding carbon dioxide and sulfur(IV) compounds [20]. The activation energy for thermal decomposition in acidic media is approximately 215 kJ/mol, with the rate expression following kH = 1.7 × 10¹⁴ exp(-2.15 × 10⁵/8.314T) kg mol⁻¹ s⁻¹ [20].

In alkaline aqueous solutions, trifluoromethanesulfonic acid undergoes hydrolytic decomposition at elevated temperatures through a single reaction pathway [20]. The process exhibits first-order dependence on both triflate and hydroxide ion concentrations, with an activation energy of approximately 146 kJ/mol [20]. The decomposition products in alkaline media include fluoride, sulfate, carbonate, and hydrogen gas, representing complete mineralization of the organic framework [20].

Organic media studies reveal enhanced stability compared to aqueous systems, particularly in non-polar solvents [24] [25]. The acid demonstrates compatibility with fluorinated polymers such as polytetrafluoroethylene (PTFE), showing no degradation of these materials even under neat conditions [25]. However, most non-fluorinated organic polymers undergo rapid degradation upon contact with concentrated trifluoromethanesulfonic acid [25].

The hydrolytic stability in mixed aqueous-organic systems depends strongly on water activity and solvent polarity [24] [16]. In low-dielectric solvents like dichloroethane and carbon tetrachloride, trifluoromethanesulfonic acid readily ionizes in the presence of trace water to form hydronium-triflate ion pairs, demonstrating its ability to maintain acidic character even in weakly solvating media [24]. The formation of these ion pairs is thermodynamically favored due to the exceptional stability of the triflate anion and its ability to form multiple hydrogen bonds with hydronium species [24].